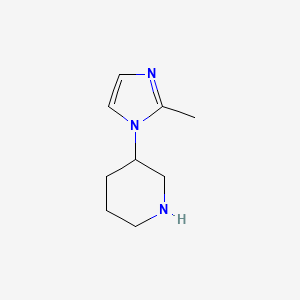

3-(2-Methyl-1H-imidazol-1-yl)piperidin

Übersicht

Beschreibung

3-(2-methyl-1H-imidazol-1-yl)piperidine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-methyl-1H-imidazol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methyl-1H-imidazol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologie: Antimykotische Mittel

Imidazol-Derivate wie 3-(2-Methyl-1H-imidazol-1-yl)piperidin wurden auf ihr Potenzial als antimykotische Mittel untersucht. Sie zeigen ein breites Wirkungsspektrum gegen Bakterien und Pilze aufgrund ihrer Fähigkeit, mit mikrobiellen Enzymen zu interagieren und die Integrität der Zellmembran zu stören .

Materialwissenschaft: Polymersynthese

In der Materialwissenschaft kann diese Verbindung als Baustein für die Synthese neuartiger Polymere verwendet werden. Ihr Imidazolring kann als Polymerisationsort dienen und zu Materialien führen, die potenzielle Anwendungen in der Elektronik, Beschichtungen und Klebstoffen haben .

Chemische Synthese: Katalysatoren

Die Imidazol-Einheit in This compound kann als Katalysator in chemischen Reaktionen dienen. Es kann verschiedene organische Umlagerungen, einschließlich Cycloadditionen und Umlagerungen, aufgrund seiner nukleophilen und elektrophilen Stellen erleichtern .

Biologische Studien: Enzyminhibition

Die Forschung hat die Verwendung von Imidazol-Derivaten als Enzyminhibitoren untersucht. Sie können an die aktiven Zentren von Enzymen binden und deren Aktivität modulieren, was für die Untersuchung von Stoffwechselwegen und die Entwicklung therapeutischer Mittel entscheidend ist .

Industrielle Anwendungen: Prozessoptimierung

In industriellen Umgebungen kann This compound zur Optimierung von Herstellungsprozessen verwendet werden. Seine strukturellen Eigenschaften können die Effizienz von Synthesenreaktionen verbessern und zu kostengünstiger Produktion führen .

Umweltforschung: Schadstoffabbau

Umweltstudien können die Verwendung von Imidazol-Derivaten beim Abbau von Schadstoffen untersuchen. Ihre chemische Struktur könnte beim Abbau von toxischen Stoffen helfen und so die Umweltverschmutzung reduzieren .

Pharmakologie: Medikamentenentwicklung

Das Gerüst dieser Verbindung ist wertvoll in der Medikamentenentwicklung, insbesondere bei der Herstellung von Molekülen mit verbesserten pharmakokinetischen Eigenschaften. Es kann modifiziert werden, um die Aufnahme, Verteilung, den Metabolismus und die Ausscheidung von Medikamenten zu verbessern .

Analytische Chemie: Chromatographie

Schließlich kann This compound in der analytischen Chemie als stationäre Phasenmodifikator in der Chromatographie verwendet werden. Es kann bei der Trennung komplexer Gemische helfen, indem die Retentionszeiten der Analyten verändert werden .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple pathways could potentially be affected.

Result of Action

The wide range of biological activities associated with imidazole derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazole ring in 3-(2-Methyl-1H-imidazol-1-yl)piperidine can coordinate with metal ions in metalloenzymes, potentially inhibiting or activating these enzymes . Additionally, this compound may interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein conformation and function .

Cellular Effects

3-(2-Methyl-1H-imidazol-1-yl)piperidine has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This modulation can impact downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 3-(2-Methyl-1H-imidazol-1-yl)piperidine involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity . It may also interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . Additionally, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can affect the stability and degradation of proteins by interacting with proteolytic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2-Methyl-1H-imidazol-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity and adverse effects . Studies have identified threshold doses at which the compound transitions from being beneficial to harmful . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

3-(2-Methyl-1H-imidazol-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy .

Transport and Distribution

The transport and distribution of 3-(2-Methyl-1H-imidazol-1-yl)piperidine within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 3-(2-Methyl-1H-imidazol-1-yl)piperidine can localize to specific cellular compartments, influencing its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of 3-(2-Methyl-1H-imidazol-1-yl)piperidine plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy . Studies have shown that 3-(2-Methyl-1H-imidazol-1-yl)piperidine can accumulate in the nucleus, mitochondria, or other organelles, influencing various cellular processes .

Eigenschaften

IUPAC Name |

3-(2-methylimidazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-8-11-5-6-12(8)9-3-2-4-10-7-9/h5-6,9-10H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGOASXMKWMIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

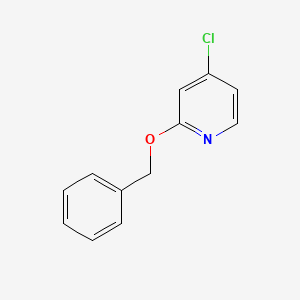

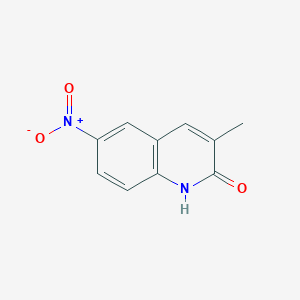

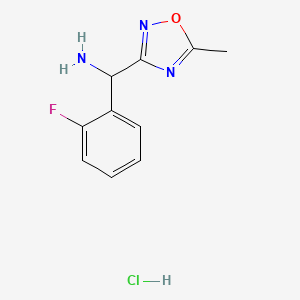

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)